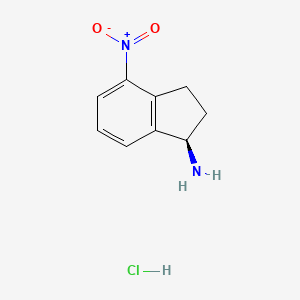

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

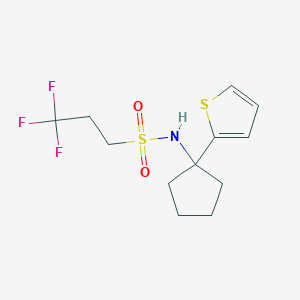

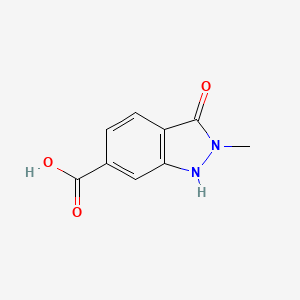

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as 4-NIDA hydrochloride and is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

A study by Volkov et al. (2007) detailed the synthesis and molecular structure of derivatives related to 4-nitro-2,3-dihydro-1H-inden, including the 4-nitro derivatives and oxidation by-products. These compounds were studied using X-ray structural analysis, highlighting the molecular interactions and structural characteristics of nitro derivatives in chemical synthesis processes (Volkov et al., 2007).

Alternative Reduction Methods

Pehlivan et al. (2011) reported an alternative method for reducing aromatic nitro compounds to amines using a TMDS-iron catalyst system. This methodology was highlighted for its selectivity and efficiency in synthesizing amines from nitro compounds, providing a straightforward approach to isolating amine hydrochloride salts with good yields. The method demonstrated selectivity towards various functional groups, offering a versatile tool for chemical synthesis (Pehlivan et al., 2011).

Electrosynthesis of Amines

Mikhal’chenko et al. (2007) explored the electrochemical behavior of 1-ethyl-4-nitro-3-cyanopyrazole, showing its resemblance to nitrobenzene. Through electroreduction, they obtained amine chlorohydrates, demonstrating an efficient pathway for synthesizing amine derivatives from nitro compounds. This study provides insights into the applications of electrochemical methods in the synthesis of amine hydrochlorides from nitro precursors (Mikhal’chenko et al., 2007).

Applications in Organic Synthesis

Research by Prashad et al. (2006) detailed an efficient and economical synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizing 2-aminoindan. This synthesis process involves a six-step procedure with a 49% overall yield. The methodology emphasized regioselective Friedel-Crafts acetylations and hydrogenations, showcasing the compound's utility in complex organic synthesis processes (Prashad et al., 2006).

Propriétés

IUPAC Name |

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13;/h1-3,8H,4-5,10H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYSMCZEHIXIMB-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)